2-Phenyl-1,4,7,10,13-pentaoxa-2-azacyclopentadecane

Host–guest chemistry Calorimetric titration Alkali metal complexation

2-Phenyl-1,4,7,10,13-pentaoxa-2-azacyclopentadecane, systematically designated 13-phenyl-1,4,7,10-tetraoxa-13-azacyclopentadecane and widely referred to as N-phenylaza-15-crown-5 (CAS 66750-10-5), is a nitrogen-pivot lariat crown ether featuring a 15-membered macrocyclic ring containing four oxygen and one nitrogen donor atoms, with the phenyl substituent directly attached to the endocyclic nitrogen. It belongs to the azacrown ether subclass within the broader crown ether family and possesses a molecular formula of C₁₆H₂₅NO₄ with a molecular weight of 295.37 g/mol.

Molecular Formula C15H23NO5
Molecular Weight 297.35 g/mol
Cat. No. B13079047
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Phenyl-1,4,7,10,13-pentaoxa-2-azacyclopentadecane
Molecular FormulaC15H23NO5
Molecular Weight297.35 g/mol
Structural Identifiers
SMILESC1COCCOCN(OCCOCCO1)C2=CC=CC=C2
InChIInChI=1S/C15H23NO5/c1-2-4-15(5-3-1)16-14-20-11-10-18-7-6-17-8-9-19-12-13-21-16/h1-5H,6-14H2
InChIKeyJTKFNGYHUQVLCZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Phenyl-1,4,7,10,13-pentaoxa-2-azacyclopentadecane (N-Phenylaza-15-crown-5): Core Identity and Procurement-Relevant Specifications


2-Phenyl-1,4,7,10,13-pentaoxa-2-azacyclopentadecane, systematically designated 13-phenyl-1,4,7,10-tetraoxa-13-azacyclopentadecane and widely referred to as N-phenylaza-15-crown-5 (CAS 66750-10-5), is a nitrogen-pivot lariat crown ether featuring a 15-membered macrocyclic ring containing four oxygen and one nitrogen donor atoms, with the phenyl substituent directly attached to the endocyclic nitrogen [1]. It belongs to the azacrown ether subclass within the broader crown ether family and possesses a molecular formula of C₁₆H₂₅NO₄ with a molecular weight of 295.37 g/mol . Commercially available from multiple suppliers at purities typically ranging from 95% to ≥98%, this compound serves as a versatile ionophoric scaffold in host–guest chemistry, electrochemical sensor fabrication, and isotope separation research [1].

Why N-Substituent Identity in Aza-15-crown-5 Ethers Precludes Direct Functional Interchangeability with 2-Phenyl-1,4,7,10,13-pentaoxa-2-azacyclopentadecane


The N-substituent on the aza-15-crown-5 scaffold exerts a drastic effect on both absolute cation-binding affinity and relative cation selectivity, as demonstrated by calorimetric titration studies comparing the N-phenyl, N-octyl, and N-benzyl derivatives under identical conditions [1]. The phenyl group introduces a combination of steric bulk and electron-withdrawing character that modulates the nitrogen donor's Lewis basicity and alters the macrocyclic ring's conformational preorganization, producing a complexation signature that cannot be replicated by alkyl- or benzyl-substituted analogs [1]. Consequently, procurement of a generic aza-15-crown-5 derivative without verifying the N-substituent will yield quantitatively and qualitatively different ion-recognition behavior, invalidating comparative experimental designs and sensor calibration protocols [1][2].

2-Phenyl-1,4,7,10,13-pentaoxa-2-azacyclopentadecane: Quantitative Comparative Evidence for Scientific Selection


Alkali Metal Binding Affinity and Na⁺/K⁺ Selectivity: Calorimetric Head-to-Head Comparison of N-Phenyl vs. N-Octyl and N-Benzyl Aza-15-crown-5 Analogs

In a direct head-to-head calorimetric study conducted in methanol at 25 °C, N-phenylaza-15-crown-5 (1) exhibited substantially lower complex stability constants (log Kₛ) for Na⁺ and K⁺ compared to its N-octyl (2) and N-benzyl (3) congeners, and a dramatically reduced Na⁺/K⁺ selectivity [1]. The Na⁺/K⁺ selectivity factor, calculated as the antilog of the difference in log Kₛ values, was approximately 1.2 for the N-phenyl derivative, versus 12.9 for N-octylaza-15-crown-5 and 4.6 for N-benzylaza-15-crown-5 [1]. The diminished binding strength is attributed both to steric hindrance from the planar phenyl group and to reduced electron density at the nitrogen donor due to the electron-withdrawing effect of the aromatic substituent [1]. Relative to the parent unsubstituted aza-15-crown-5 (log Kₛ Na⁺ = 1.70, K⁺ = 1.60), the N-phenyl derivative provides a marginal enhancement, but it remains the weakest binder among N-substituted aza-15-crown-5 ethers possessing nondonating side chains [1].

Host–guest chemistry Calorimetric titration Alkali metal complexation Cation selectivity

Electrochemical Surface Grafting onto Glassy Carbon Electrodes: Aniline-Like Irreversible Oxidation Unique to N-Phenylaza-15-crown-5 Among Aza-15-crown-5 Derivatives

N-Phenylaza-15-crown-5 undergoes a distinctive irreversible one-electron oxidation at the para position of the phenyl ring in anhydrous acetonitrile, analogous to N,N-dimethylaniline, leading to dimerization and ultimately enabling covalent grafting onto glassy carbon (GC) electrode surfaces to form robust nanofilms [1][2]. Cyclic voltammetry of a 1 mmol dm⁻³ solution revealed an initial irreversible oxidation wave, and constant-potential electrolysis in the presence of pyridine permitted stoichiometric electrogeneration of the dimer, which subsequently displayed two reversible one-electron redox waves at Ef = 0.57 V and 0.70 V vs. SSCE corresponding to the dimer radical cation and quinoidal dication, respectively [1]. This electrochemical grafting capability is absent in N-alkylaza-15-crown-5 (e.g., N-octyl) and N-benzylaza-15-crown-5 derivatives, which lack the aniline-type aromatic amine moiety required for oxidative dimerization and surface immobilization [1][2]. Furthermore, the oxidation wave and the dimer redox wave are both sensitive to the binding of Na⁺ and Mg²⁺ guest cations, with shifts to more positive potentials observed upon titrimetric addition—the higher charge:radius ratio of Mg²⁺ producing the most pronounced effect [1].

Electrochemical grafting Surface modification Nanofilm fabrication Glassy carbon electrode

Fe(II)-Selective Potentiometric Sensor: Nernstian Response and Operational Performance of N-Phenylaza-15-crown-5 as a PVC-Membrane Neutral Carrier

N-Phenylaza-15-crown-5 (NPA15C5) functions as an effective neutral carrier for Fe(II) ions when incorporated into a plasticized PVC membrane electrode, exhibiting a near-Nernstian response of 29.2 ± 0.6 mV per decade over a linear concentration range of 1.0 × 10⁻² to 1.0 × 10⁻⁶ M [1]. The sensor achieves a rapid response time of <15 seconds and demonstrates operational stability over at least 2 months without measurable potential divergence [1]. A stability constant (log Kₛ) for the Fe(II)–NPA15C5 complex was determined by potentiometric titration in mixed aqueous solution at 25 °C [1]. The electrode shows good discriminating ability for Fe²⁺ against a panel of hard and soft metal ions and tolerates up to 20% (v/v) ethanol and 5% (v/v) dioxane in the sample matrix without interference [1]. This selective Fe(II) response represents a differentiated application within the aza-15-crown-5 series; N-octylaza-15-crown-5, by contrast, has been primarily characterized for alkali metal binding rather than transition-metal sensing [2].

Ion-selective electrode Fe(II) sensor Potentiometry PVC membrane

Lithium Isotope Separation: ⁶Li/⁷Li Single-Stage Separation Factor Achieved with N-Phenylaza-15-crown-5 in Liquid–Liquid Extraction

N-Phenylaza-15-crown-5 (Ph-N15C5) has been successfully deployed as a chelating agent for the selective separation of lithium isotopes via liquid–liquid extraction, achieving a maximum single-stage separation factor α(⁶Li/⁷Li) of 1.025 and a maximum lithium extraction efficiency of 41.54% using [BMIm][NTf₂] and anisole as the organic extraction phase [1]. The lighter isotope ⁶Li was enriched in the organic phase while ⁷Li was concentrated in the aqueous phase, with the complexation stoichiometry confirmed as 1:1 (Li⁺:Ph-N15C5) by slope analysis [1]. Thermodynamic analysis demonstrated that the lithium isotope exchange is a spontaneous exothermic process, and lowering the temperature was found to increase the separation factor [1]. The extraction system reached equilibrium within 60 minutes [1]. While comparable isotope separation data for N-octylaza-15-crown-5 or N-benzylaza-15-crown-5 in lithium isotope systems are not available in the open literature, the documented performance of N-phenylaza-15-crown-5 establishes it as a viable candidate for further development of crown-ether-based ⁶Li enrichment processes [1].

Lithium isotope separation Liquid–liquid extraction ⁶Li enrichment Azacrown chelating agent

Ca²⁺ vs. Mg²⁺ Discrimination in Intramolecular Charge-Transfer Probes: Stability Constant Ratio Provided by N-Phenylaza-15-crown-5 Moiety

When incorporated into aryl/heteroaryl oxadiazole-based intramolecular charge-transfer (ICT) probes, the N-phenylaza-15-crown-5 moiety confers a pronounced binding discrimination between Ca²⁺ and Mg²⁺, with stability constants of log Kₛ = 3.55–3.10 for Ca²⁺ versus log Kₛ = 1.67–1.30 for Mg²⁺—representing an approximately 70- to 100-fold selectivity for Ca²⁺ over the biologically interfering Mg²⁺ cation [1]. The overall cation affinity order was Ca²⁺ > Ba²⁺ ≫ Li⁺ > Na⁺ > K⁺ > Mg²⁺ [1]. Cation binding induced blue shifts in both UV–vis absorption and fluorescence emission spectra due to removal of the aza-crown nitrogen from conjugation with the ICT chromophore, enabling ratiometric optical detection [1]. This Ca²⁺/Mg²⁺ discrimination profile is functionally significant for biological and environmental sensing applications where Mg²⁺ is typically present at high background concentrations [1]. The Ca²⁺ selectivity observed with N-phenylaza-15-crown-5 ICT probes exceeds what would be predicted from simple size-fit considerations (Ca²⁺ ionic radius ≈ 1.00 Å vs. Mg²⁺ ≈ 0.72 Å), suggesting that the N-phenyl substituent contributes to a binding geometry that energetically penalizes the smaller, more strongly hydrated Mg²⁺ ion [1].

Fluorescent chemosensor Intramolecular charge transfer Calcium sensing Alkaline-earth cations

X-Ray Crystallographic Evidence of Non-Preorganized Binding Pocket: Planar Nitrogen Geometry in N-Phenylaza-15-crown-5 Derivatives Contrasts with More Preorganized Crown Ether Scaffolds

An X-ray crystallographic structure of the phosphine oxide derivative of N-phenylaza-15-crown-5 revealed that the endocyclic nitrogen atom adopts an essentially planar geometry [1]. This planarity results in a macrocyclic ring that is described as 'large and not preorganized for coordination of spherical ions'—a structural feature that distinguishes it from more rigid and preorganized crown ether scaffolds such as benzo-15-crown-5 and from the parent 15-crown-5, where the all-oxygen donor set and ethylene bridges promote greater conformational preorganization [1]. The lack of preorganization is consistent with the comparatively low alkali metal binding constants observed calorimetrically (log Kₛ Na⁺ = 1.80 vs. 3.31 for N-octylaza-15-crown-5), as the energetic cost of conformational reorganization upon cation binding is higher for the N-phenyl derivative [2]. In IR spectroscopic studies of Ni(CO)₃L complexes, the azacrown phosphine ligands produced larger νCO shifts upon alkali metal cation addition (maximum shift ≈ 1.5 cm⁻¹) compared to the benzocrown analog (≈0.7 cm⁻¹), indicating that despite the non-preorganized ground-state geometry, the azacrown system transmits cation-binding events more effectively to the metal center through the phosphine linkage—a property attributed to the greater conformational flexibility of the azacrown ring enabling adaptive coordination [1].

X-ray crystallography Conformational preorganization Nitrogen planarity Macrocyclic structure

Optimal Application Scenarios for 2-Phenyl-1,4,7,10,13-pentaoxa-2-azacyclopentadecane Based on Quantified Differentiation Evidence


Fabrication of Covalently Grafted Crown Ether Nanofilms on Carbon Electrode Surfaces via Electrochemical Oxidation

N-Phenylaza-15-crown-5 is uniquely suited for the direct electrochemical modification of glassy carbon electrodes without requiring additional linker chemistry, exploiting the irreversible one-electron oxidation at the para position of the N-phenyl ring to generate surface-bound nanofilms [1]. This application is supported by the compound's distinctive aniline-like oxidation chemistry and is not achievable with N-alkyl or N-benzyl azacrown analogs [1]. The resulting modified electrodes retain cation-responsive electrochemical signatures, with the dimer redox waves (Ef = 0.57 and 0.70 V vs. SSCE) shifting upon alkali and alkaline-earth metal ion binding, enabling the construction of reagentless electrochemical ion sensors [1].

Development of Fe(II)-Selective Potentiometric Sensors for Pharmaceutical and Environmental Analysis

The demonstrated Nernstian response (29.2 ± 0.6 mV/decade) over a 10⁻² to 10⁻⁶ M Fe²⁺ concentration range, combined with a sub-15-second response time and ≥2-month operational stability, positions N-phenylaza-15-crown-5-based PVC membrane electrodes as practical Fe(II)-selective sensors [2]. The electrode tolerates up to 20% (v/v) ethanol, making it compatible with pharmaceutical syrup matrices, and its good discrimination against hard and soft interfering metal ions supports deployment in complex sample matrices where direct Fe(II) quantification is required without extensive sample pretreatment [2].

Construction of Optical Ca²⁺ Chemosensors Requiring High Discrimination Against Mg²⁺ Interference

When conjugated to ICT fluorophores such as aryl/heteroaryl oxadiazoles, the N-phenylaza-15-crown-5 recognition unit provides a Ca²⁺/Mg²⁺ binding selectivity of approximately 70- to 100-fold (log Kₛ Ca²⁺ = 3.55–3.10 vs. Mg²⁺ = 1.67–1.30) [3]. This discrimination window is critical for intracellular or physiological Ca²⁺ sensing where Mg²⁺ is present at millimolar background levels. The cation-induced spectral blue shifts enable ratiometric detection, and the overall selectivity order Ca²⁺ > Ba²⁺ ≫ Li⁺ > Na⁺ > K⁺ > Mg²⁺ guides sensor design for calcium-specific applications [3].

Liquid–Liquid Extraction Systems for ⁶Li Isotope Enrichment in Nuclear and Energy Materials Research

The demonstrated single-stage ⁶Li/⁷Li separation factor of α = 1.025 with 41.54% extraction efficiency, using N-phenylaza-15-crown-5 as a chelating agent in a [BMIm][NTf₂]/anisole organic phase, establishes a baseline for crown-ether-mediated lithium isotope separation [4]. The moderate binding affinity of the N-phenyl derivative (log Kₛ Li⁺ ≈ 2.5–3.0 by NMR-derived formation constants) [5] may facilitate back-extraction steps in a multistage enrichment process compared to higher-affinity crown ethers that bind lithium too tightly for efficient stripping. The exothermic nature of the isotope exchange and the temperature dependence of the separation factor offer additional process optimization parameters [4].

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